molecular formula C14H15FN4OS2 B2997111 2-[(4-Fluorophenyl)sulfanyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2097895-02-6

2-[(4-Fluorophenyl)sulfanyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B2997111
CAS No.: 2097895-02-6
M. Wt: 338.42
InChI Key: NBWDBVZSXNSZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Fluorophenyl)sulfanyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one (CAS 2097895-02-6) is a synthetic small molecule with a molecular formula of C14H15FN4OS2 and a molecular weight of 338.4 g/mol. This compound is of significant interest in medicinal chemistry and oncology research, particularly in the investigation of Poly (ADP-ribose) polymerase (PARP) inhibitors. The molecular structure integrates a 1,2,5-thiadiazole heterocycle, a scaffold recognized for its broad pharmacological properties and role as a bioisostere for pyrimidine and pyridazine rings, which can enhance lipophilicity and improve cell permeability. This moiety is linked via a piperazine ring to a ketone group with a (4-fluorophenyl)sulfanyl ethyl chain, a design that leverages the established research value of fluorinated aromatic systems in bioactive compounds. This compound is intended for research applications only, with a primary focus on cancer biology. Its proposed mechanism of action involves interaction with key enzymatic targets like PARP1, a nuclear enzyme crucial for DNA repair. Inhibition of PARP catalytic activity can induce synthetic lethality in cancer cells with pre-existing DNA repair deficiencies, leading to the accumulation of DNA damage, as evidenced by increased phosphorylation of histone H2AX, and the activation of apoptosis pathways, including Caspase-3/7. Researchers can utilize this compound in in vitro studies to explore these mechanisms in specific cancer cell lines, such as human-estrogen-receptor-positive (ER+) breast cancer models. Its properties make it a valuable tool for scientists developing novel anti-cancer agents and studying cell death mechanisms. This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4OS2/c15-11-1-3-12(4-2-11)21-10-14(20)19-7-5-18(6-8-19)13-9-16-22-17-13/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWDBVZSXNSZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-Fluorophenyl)sulfanyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a novel derivative that combines a piperazine moiety with a thiadiazole and a fluorophenyl group. This structural combination is of significant interest due to the potential biological activities associated with each of its components. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H13FN4S2\text{C}_{13}\text{H}_{13}\text{F}\text{N}_4\text{S}_2

This structure includes:

  • Piperazine ring : Known for various pharmacological activities.
  • Thiadiazole ring : Associated with antimicrobial and anticancer properties.
  • Fluorophenyl group : Enhances lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound has demonstrated promising cytotoxic effects against various cancer cell lines.

Research Findings

  • Cell Line Studies : The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC50) values were reported to be:
    • MCF-7: 0.28μg/mL0.28\,\mu g/mL
    • A549: 0.52μg/mL0.52\,\mu g/mL .
  • Mechanism of Action : The compound's mechanism may involve interaction with tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .
  • Comparative Analysis : In comparison to established chemotherapeutic agents like cisplatin, the compound exhibited superior efficacy in certain assays .

Antimicrobial Activity

The antimicrobial properties of the compound have also been evaluated, showing effectiveness against various bacterial strains.

Antimicrobial Testing

  • Minimum Inhibitory Concentration (MIC) : The compound displayed significant antibacterial activity with MIC values lower than those of standard antibiotics.
    • Against Staphylococcus aureus: MIC <32μg/mL<32\,\mu g/mL
    • Against Escherichia coli: MIC <64μg/mL<64\,\mu g/mL .
  • Spectrum of Activity : It has been shown to be effective against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is often influenced by their structural features. In this case:

  • The presence of the fluorophenyl group enhances lipophilicity and cellular uptake.
  • Variations in substituents on the thiadiazole ring significantly affect the potency against cancer cells and microorganisms .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various thiadiazole derivatives, including those similar to our compound, and evaluated their biological activities using standard assays for anticancer and antimicrobial properties .
  • Clinical Relevance : The promising results from preclinical studies suggest potential pathways for further development into therapeutic agents targeting specific cancers or resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Piperazine-Based Compounds

Piperazine derivatives are widely explored for their pharmacological versatility. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperazine Derivatives
Compound Name Key Substituents Molecular Weight Biological Activity/Notes Reference
Target Compound 1,2,5-Thiadiazol-3-yl, 4-fluorophenylsulfanyl Not reported Unknown (structural focus)
1-{4-[4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl]piperazin-1-yl}ethan-1-one Triazole, chloropyrimidine Not reported mGlu5 receptor antagonist (preclinical)
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone Oxadiazole, trifluoromethylphenyl 443.56 Not reported; structural analog
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one Thiophene, triazole, propenyl 443.56 Screening compound (available: 6 mg)
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Fluorobenzoyl, hydroxyphenyl Not reported Synthetic intermediate; crystallized
1-{4-[4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-yl]piperazin-1-yl}ethan-1-one Pyrazole, aminomethyl Not reported Not reported; structural diversity example

Key Observations

Heterocyclic Substituents: The 1,2,5-thiadiazole group in the target compound distinguishes it from analogs with oxadiazole (e.g., ) or triazole rings (e.g., ). Oxadiazole derivatives (e.g., ) are often explored for their electron-deficient properties, which can improve binding to enzymes like acetylcholinesterase (AChE) .

Aromatic Systems :

  • The 4-fluorophenylsulfanyl group in the target compound contrasts with trifluoromethylphenyl () or hydroxyphenyl () substituents. Fluorine's electronegativity enhances membrane permeability, while sulfanyl groups may facilitate redox interactions .

Biological Activity: Analogs such as m6 () and lorlatinib () demonstrate receptor antagonism or enzyme inhibition, suggesting the target compound may share similar mechanisms. For example, lorlatinib (a cortisol synthesis inhibitor) shares a piperazine-ethanone scaffold but incorporates imidazole and dioxolane groups .

Synthetic Routes :

  • The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, akin to methods for 4-(2-fluorobenzoyl)piperazin-1-ium trifluoroacetate () or thiosemicarbazide derivatives ().

Q & A

Q. Optimization Parameters :

VariableRange TestedAnalytical Method
SolventDMF, DMSO, THFYield via HPLC
Temperature60–120°CTLC monitoring
CatalystNone vs. KINMR purity analysis

Recommendation : Use DMF at 80°C with KI (5 mol%) to achieve >85% yield. Monitor reaction progress via TLC and confirm purity via 1^1H NMR (e.g., aromatic proton signals at δ 7.2–7.8 ppm) .

How can structural characterization resolve ambiguities in the stereochemistry of the piperazine-thiadiazole core?

Basic Research Question
Methodological Answer :
Ambiguities in stereochemistry arise from the piperazine ring’s flexibility and thiadiazole orientation. Use:

  • Single-crystal X-ray diffraction : To determine bond angles and confirm planarity of the thiadiazole ring (e.g., C–S bond lengths ~1.67 Å) .
  • 2D NMR (NOESY/ROESY) : Identify spatial proximity between protons on the fluorophenyl and thiadiazole groups.
  • DFT calculations : Compare experimental and computed 13^{13}C NMR shifts to validate conformers .

Example : A similar compound, (2E)-3-(4-Fluorophenyl)-1-[triazolyl]prop-2-en-1-one, was resolved using X-ray data (R factor = 0.053) .

What experimental frameworks are recommended for identifying biological targets of this compound?

Advanced Research Question
Methodological Answer :
Target identification requires a multi-disciplinary approach:

Receptor binding assays : Screen against GPCRs (e.g., serotonin/dopamine receptors due to piperazine’s prevalence in CNS drugs) using radioligand displacement (IC₅₀ determination).

Kinase profiling : Use high-throughput panels (e.g., Eurofins KinaseProfiler) to assess inhibition at 10 µM.

Molecular docking : Align the compound’s structure (from X-ray data) with protein databases (e.g., PDB) to predict binding pockets .

Data Contradiction Management : If binding results conflict (e.g., high affinity in docking but low in vitro), validate using SPR (surface plasmon resonance) for kinetic analysis (ka/kd) .

How should a long-term environmental impact study of this compound be designed?

Advanced Research Question
Methodological Answer :
Adapt the Project INCHEMBIOL framework :

PhaseObjectiveMethod
Lab Study Degradation kineticsHydrolysis/photolysis under varying pH/UV
Ecotoxicology Acute toxicityDaphnia magna LC₅₀ tests
Field Monitoring BioaccumulationLC-MS/MS analysis in soil/water samples

Q. Key Parameters :

  • Half-life : Measure in aqueous solutions (pH 4–9) at 25°C.
  • Partition coefficients : Log Kow (octanol-water) via shake-flask method.

How can researchers address contradictions in pharmacological data (e.g., efficacy in vitro vs. in vivo)?

Advanced Research Question
Methodological Answer :
Contradictions often stem from bioavailability or metabolite interference. Steps:

Pharmacokinetic profiling :

  • Assess plasma stability (e.g., incubation in rat plasma at 37°C for 24 hrs).
  • Identify metabolites via LC-QTOF-MS .

Dose-response recalibration : Adjust in vivo doses based on protein binding (e.g., >95% binding reduces free drug concentration) .

Mechanistic validation : Use CRISPR-engineered cell lines to knock out putative targets and re-test efficacy .

Example : A fluorophenyl-piperazine derivative showed reduced in vivo activity due to rapid glucuronidation, resolved by prodrug modification .

What computational strategies are effective for predicting the compound’s ADMET properties?

Advanced Research Question
Methodological Answer :
Leverage in silico tools aligned with OECD guidelines:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • Blood-brain barrier penetration (High if LogP >3).
    • CYP450 inhibition (Risk if IC₅₀ <1 µM).
  • MD Simulations : Run 100-ns trajectories to assess membrane permeability (e.g., POPC bilayers) .

Validation : Compare predictions with experimental Caco-2 permeability assays and hepatic microsome stability tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.